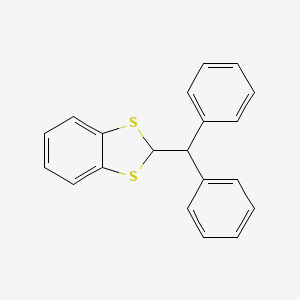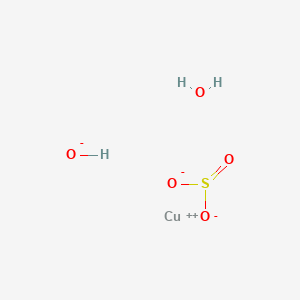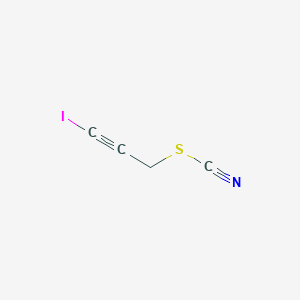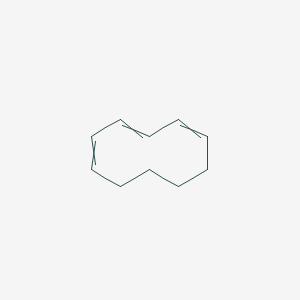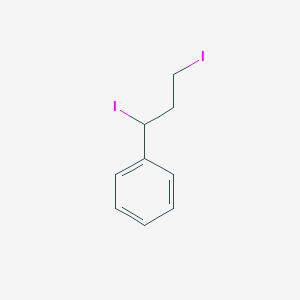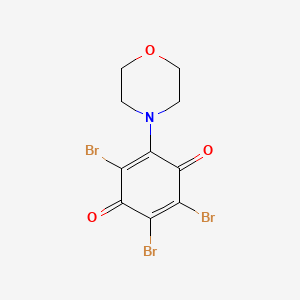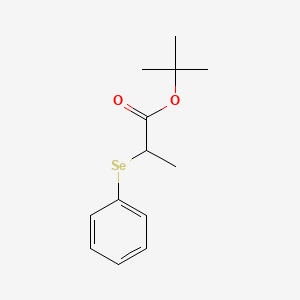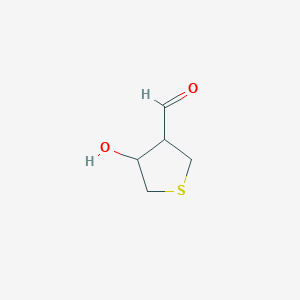
4-Hydroxythiolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxythiolane-3-carbaldehyde is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocycles. This compound features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a thiolane ring. The presence of both functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxythiolane-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 1,4-dithiane-2,5-diol with appropriate aldehydes under acidic conditions. Another method includes the oxidation of 4-hydroxythiolane-3-methanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxythiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 4-Hydroxythiolane-3-carboxylic acid.
Reduction: 4-Hydroxythiolane-3-methanol.
Substitution: 4-Alkoxy- or 4-acyloxythiolane-3-carbaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxythiolane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxythiolane-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
4-Hydroxythiolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Alkoxy- or 4-acyloxythiolane-3-carbaldehyde: Derivatives with substituted hydroxyl groups.
Uniqueness
4-Hydroxythiolane-3-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the thiolane ring, which provides it with distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
| 113772-17-1 | |
Molekularformel |
C5H8O2S |
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
4-hydroxythiolane-3-carbaldehyde |
InChI |
InChI=1S/C5H8O2S/c6-1-4-2-8-3-5(4)7/h1,4-5,7H,2-3H2 |
InChI-Schlüssel |
CLEKNVDYPODCTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/no-structure.png)
